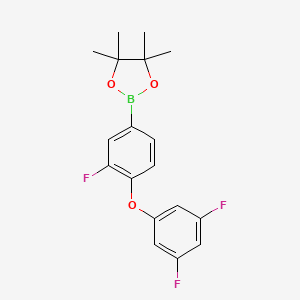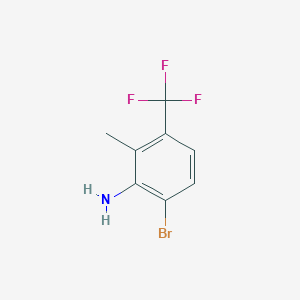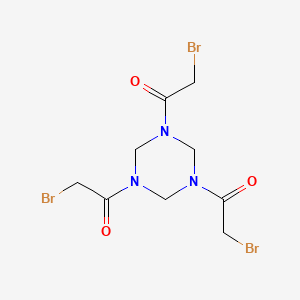![molecular formula C27H19NO6 B12497985 4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C27H19NO6 and a molecular weight of 453.4 g/mol . This compound is known for its unique structure, which includes a xanthenyl group and a benzene-1,3-dicarboxylic acid moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid involves multiple steps. One common synthetic route includes the condensation of 3-oxobenzo[c]xanthene with dimethylamine, followed by the introduction of the benzene-1,3-dicarboxylic acid group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye in various chemical analyses.
Biology: The compound is employed in biological staining techniques to visualize cellular components under a microscope.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The xanthenyl group is known for its fluorescent properties, which can be utilized in imaging techniques. The compound may also interact with cellular components, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
1,3-Benzenedicarboxylic acid: This compound shares the benzene-1,3-dicarboxylic acid moiety but lacks the xanthenyl group, making it less versatile in certain applications.
3-Oxo-10-dimethylamino-3H-benzo[c]xanthen-7-yl derivatives: These compounds have similar structures but may differ in their functional groups, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its combination of the xanthenyl group and the benzene-1,3-dicarboxylic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H19NO6 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H19NO6/c1-28(2)16-5-9-20-23(13-16)34-25-18-10-6-17(29)11-14(18)3-8-21(25)24(20)19-7-4-15(26(30)31)12-22(19)27(32)33/h3-13H,1-2H3,(H,30,31)(H,32,33) |
Clave InChI |
BNLMWTFNOZCJIA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=C(C=C(C=C5)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)

![2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile](/img/structure/B12497912.png)

![1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine](/img/structure/B12497923.png)

![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)
![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B12497968.png)


![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)
